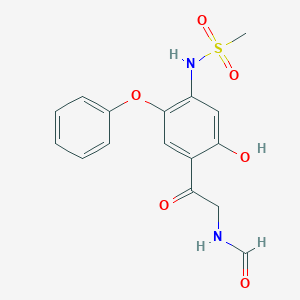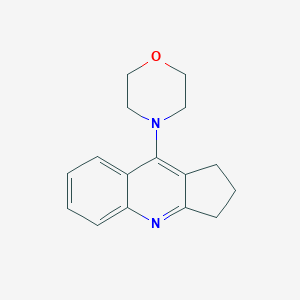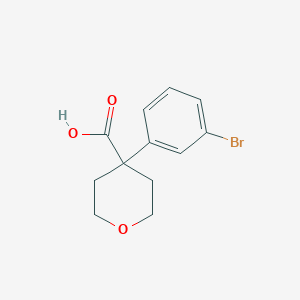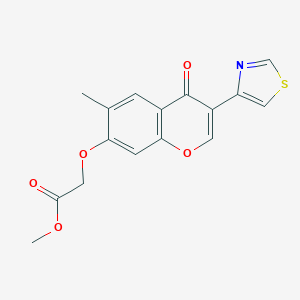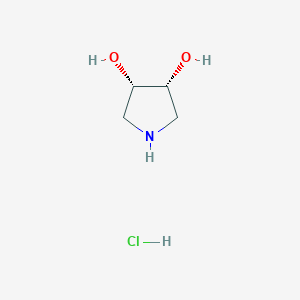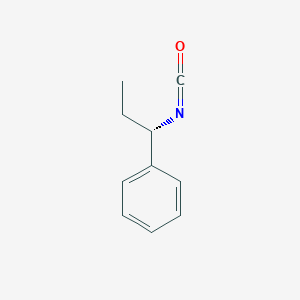
Benzene, (1-isocyanatopropyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The papers provided detail the synthesis of various benzene derivatives. For instance, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes is described as a general and convenient method, which includes the preparation of thiophene, selenophene, and tellurophene homologues . These compounds are structurally characterized, suggesting that a similar approach could potentially be applied to the synthesis of Benzene, (1-isocyanatopropyl)-, (S)-.
Molecular Structure Analysis
The molecular structures of the synthesized benzene derivatives are reported to be completely planar and packed in a herringbone arrangement . This information is crucial as it provides a basis for understanding how the molecular structure of Benzene, (1-isocyanatopropyl)-, (S)- might influence its physical properties and reactivity.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of Benzene, (1-isocyanatopropyl)-, (S)-, but they do provide examples of how benzene derivatives can react. For example, the preparation of a highly stable 1,2-diselenete and its subsequent complexation with tetrakis(triphenylphosphine)palladium is discussed . This showcases the potential for benzene derivatives to participate in complex chemical reactions, which could be relevant for Benzene, (1-isocyanatopropyl)-, (S)-.
Physical and Chemical Properties Analysis
The physicochemical properties of the benzene derivatives are elucidated using techniques such as cyclic voltammetry (CV) and UV-vis spectra . Additionally, the radical polymerization of certain benzene derivatives results in hard, transparent, crosslinked polymers, indicating that the physical properties of these compounds can be significantly altered through chemical reactions . These findings could inform the expected properties of Benzene, (1-isocyanatopropyl)-, (S)-.
Applications De Recherche Scientifique
1. Synthesis and Properties
- Synthesis Optimization : 1,3-Bis(isocyanatomethyl)benzene, an isocyanate derivative of benzene, exhibits high-quality performance with excellent yellowing and weather resistance. It finds applications in optical polymer composite materials, construction, and the automotive industry. The synthesis optimization process involves exploring non-phosgene green synthesis due to the high production threshold and cost of the current process, which involves phosgene, a highly toxic substance (Dong Jianxun et al., 2018).
2. Benzene Derivatives in Chemistry
- Fundamental Significance : Benzene and its derivatives are fundamental in chemistry, influencing areas from biomedical research to materials science. Its study introduced concepts like aromaticity and delocalization (Adam J. V. Marwitz et al., 2009).
3. Chemical Reactions
- Methylenecyclopropanes Reaction : The reaction of methylenecyclopropanes with certain chlorides results in products like (cyclobut-1-enylsulfanyl)benzene, demonstrating benzene's reactivity and utility in producing various chemical compounds (Le‐Ping Liu & M. Shi, 2004).
4. Material Science Applications
- Polyurethane Networks : Novel biobased aromatic triols derived from benzene have been synthesized for creating polyurethanes with applications in materials science, showcasing benzene's versatility in polymer chemistry (G. Lligadas et al., 2007).
5. Isotopic Abundance Analysis
- Impact on Benzene Derivatives : A study on the isotopic abundance of benzene derivatives like toluene and p-xylene, influenced by biofield treatment, sheds light on the alteration of isotopic ratios in benzene structures, which can have implications in analytical chemistry and materials research (M. Trivedi et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
[(1S)-1-isocyanatopropyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPXXSJFZSZULR-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (1-isocyanatopropyl)-, (S)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

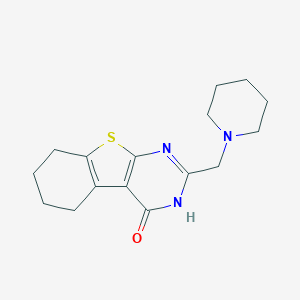
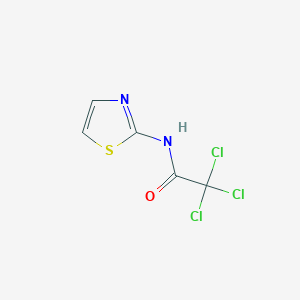
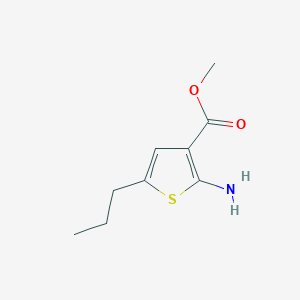
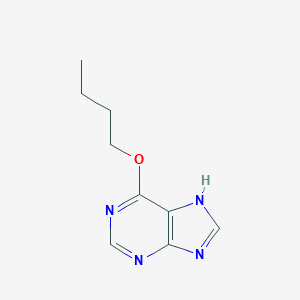
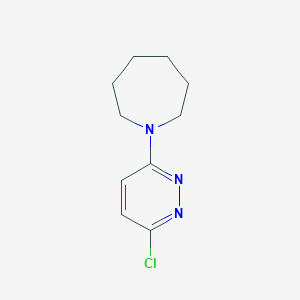
![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)
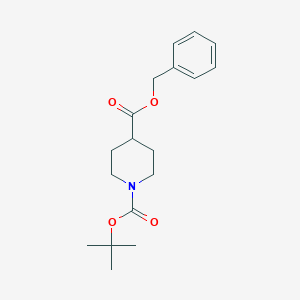
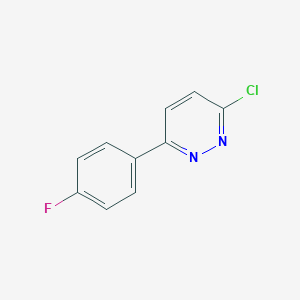
![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)
